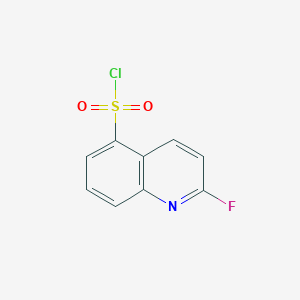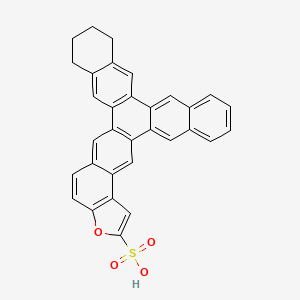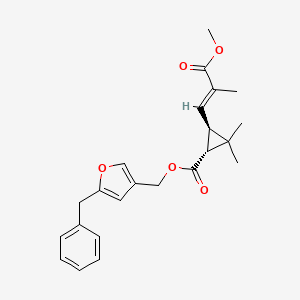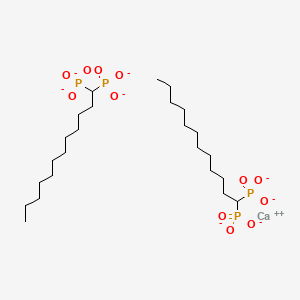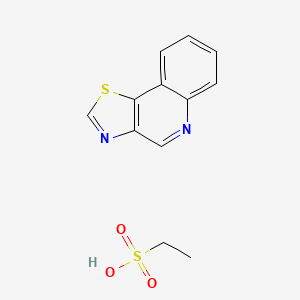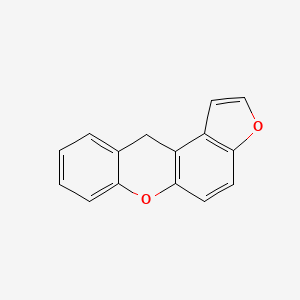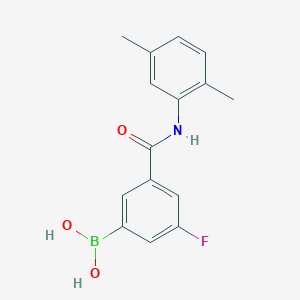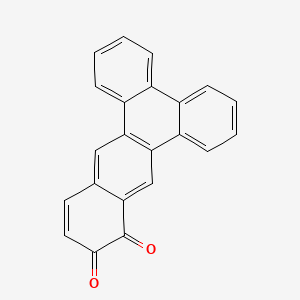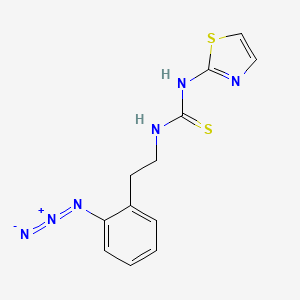
Thiourea, N-(2-(2-azidophenyl)ethyl)-N'-2-thiazolyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiourea, N-(2-(2-azidophenyl)ethyl)-N’-2-thiazolyl- is a complex organic compound that features a thiourea backbone with azidophenyl and thiazolyl substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-(2-(2-azidophenyl)ethyl)-N’-2-thiazolyl- typically involves multi-step organic reactions. One common method starts with the preparation of the azidophenyl ethylamine intermediate, which is then reacted with a thiazolyl isothiocyanate to form the desired thiourea derivative. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and the reactions are typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and is often achieved through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
Thiourea, N-(2-(2-azidophenyl)ethyl)-N’-2-thiazolyl- can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro derivatives.
Reduction: The azido group can be reduced to an amine.
Substitution: The thiourea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or alcohols can react with the thiourea under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the azido group typically yields nitro compounds, while reduction results in amine derivatives.
科学的研究の応用
Thiourea, N-(2-(2-azidophenyl)ethyl)-N’-2-thiazolyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s azido group makes it useful in bioconjugation and labeling studies, particularly in click chemistry applications.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of Thiourea, N-(2-(2-azidophenyl)ethyl)-N’-2-thiazolyl- involves its interaction with molecular targets through its functional groups. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. The thiourea moiety can form hydrogen bonds and interact with various biological molecules, potentially inhibiting enzymes or modulating receptor activity.
類似化合物との比較
Similar Compounds
Thiourea derivatives: Compounds with similar thiourea backbones but different substituents.
Azidophenyl compounds: Molecules featuring the azidophenyl group but with different functional groups attached.
Thiazolyl compounds: Compounds containing the thiazole ring but with different substituents.
Uniqueness
Thiourea, N-(2-(2-azidophenyl)ethyl)-N’-2-thiazolyl- is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of both azido and thiazolyl groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields.
特性
CAS番号 |
149486-03-3 |
|---|---|
分子式 |
C12H12N6S2 |
分子量 |
304.4 g/mol |
IUPAC名 |
1-[2-(2-azidophenyl)ethyl]-3-(1,3-thiazol-2-yl)thiourea |
InChI |
InChI=1S/C12H12N6S2/c13-18-17-10-4-2-1-3-9(10)5-6-14-11(19)16-12-15-7-8-20-12/h1-4,7-8H,5-6H2,(H2,14,15,16,19) |
InChIキー |
ZRIKGAUBWSWRSY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CCNC(=S)NC2=NC=CS2)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


